molecular formula C14H15BrN2O2S2 B11072457 4-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine

4-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B11072457
M. Wt: 387.3 g/mol
InChI Key: IHAPMOBRYZOQFE-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine is a complex organic compound featuring a bromophenyl group, a dioxidotetrahydrothiophenyl group, and a thiazolylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the oxidation of a tetrahydrothiophene derivative to form the sulfone group, followed by its attachment to the thiazole ring through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for the exploration of various pharmacophores, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the thiazole ring might interact with metal ions or other cofactors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine
  • 4-(4-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine
  • 4-(4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine

Uniqueness

The uniqueness of 4-(4-bromophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-1,3-thiazol-2-amine lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine is a larger atom compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, potentially leading to different biological activities or material properties.

Properties

Molecular Formula

C14H15BrN2O2S2

Molecular Weight

387.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(1,1-dioxothiolan-3-yl)-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H15BrN2O2S2/c1-17(12-6-7-21(18,19)9-12)14-16-13(8-20-14)10-2-4-11(15)5-3-10/h2-5,8,12H,6-7,9H2,1H3

InChI Key

IHAPMOBRYZOQFE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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